molecular formula C17H22N4O B1206790 4-amino-8-butyl-N-(cyclopropylmethyl)cinnoline-3-carboxamide CAS No. 107346-18-9

4-amino-8-butyl-N-(cyclopropylmethyl)cinnoline-3-carboxamide

Cat. No. B1206790
M. Wt: 298.4 g/mol
InChI Key: YZZUVXGTPDAWHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-amino-8-butyl-N-(cyclopropylmethyl)cinnoline-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a cinnoline derivative that has been synthesized using specific methods, and its mechanism of action has been extensively studied.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 4-amino-8-butyl-N-(cyclopropylmethyl)cinnoline-3-carboxamide involves the reaction of 4-amino-8-butylcinnoline-3-carboxylic acid with cyclopropylmethylamine, followed by coupling with N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form the amide bond. The resulting intermediate is then deprotected using trifluoroacetic acid (TFA) to yield the final product.

Starting Materials
4-amino-8-butylcinnoline-3-carboxylic acid, cyclopropylmethylamine, N,N'-dicyclohexylcarbodiimide (DCC), N-hydroxysuccinimide (NHS), trifluoroacetic acid (TFA)

Reaction
Step 1: 4-amino-8-butylcinnoline-3-carboxylic acid is reacted with cyclopropylmethylamine in the presence of a coupling agent such as DCC and NHS to form the amide bond., Step 2: The resulting intermediate is then deprotected using TFA to yield the final product, 4-amino-8-butyl-N-(cyclopropylmethyl)cinnoline-3-carboxamide.

Mechanism Of Action

The mechanism of action of 4-amino-8-butyl-N-(cyclopropylmethyl)cinnoline-3-carboxamide involves the inhibition of specific enzymes that are involved in the growth and proliferation of cancer cells. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting this enzyme, 4-amino-8-butyl-N-(cyclopropylmethyl)cinnoline-3-carboxamide can prevent the growth of cancer cells and induce apoptosis.

Biochemical And Physiological Effects

In addition to its anticancer and neuroprotective effects, 4-amino-8-butyl-N-(cyclopropylmethyl)cinnoline-3-carboxamide has also been shown to have other biochemical and physiological effects. This compound has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.

Advantages And Limitations For Lab Experiments

One of the main advantages of 4-amino-8-butyl-N-(cyclopropylmethyl)cinnoline-3-carboxamide is its high potency and specificity. This compound has been shown to be highly effective in inhibiting the growth of cancer cells and has a low toxicity profile. However, one of the limitations of this compound is its poor solubility, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the study of 4-amino-8-butyl-N-(cyclopropylmethyl)cinnoline-3-carboxamide. One potential direction is the development of new analogs of this compound with improved solubility and potency. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans.

Scientific Research Applications

4-amino-8-butyl-N-(cyclopropylmethyl)cinnoline-3-carboxamide has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has shown promising results as an anticancer agent. It has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy.
In addition, this compound has also been studied for its potential applications in the field of neuroscience. It has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

4-amino-8-butyl-N-(cyclopropylmethyl)cinnoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O/c1-2-3-5-12-6-4-7-13-14(18)16(21-20-15(12)13)17(22)19-10-11-8-9-11/h4,6-7,11H,2-3,5,8-10H2,1H3,(H2,18,20)(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZZUVXGTPDAWHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C2C(=CC=C1)C(=C(N=N2)C(=O)NCC3CC3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20148019
Record name Ici 198256
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20148019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-8-butyl-N-(cyclopropylmethyl)cinnoline-3-carboxamide

CAS RN

107346-18-9
Record name Ici 198256
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107346189
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ici 198256
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20148019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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